1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[3-(4-Chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a useful research compound. Its molecular formula is C19H28ClNO5 and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(4-chloro-3-ethylphenoxy)propyl]-3-methylpiperidine oxalate is 385.1656007 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Functional Studies and Beta-Adrenergic Antagonism
One area of research involves the examination of compounds structurally related to "1-[3-(4-chloro-3-ethylphenoxy)propyl]-3-methylpiperidine oxalate" for their role as beta-adrenergic receptor antagonists. For instance, studies on SR 59230A, a beta 3-adrenergic receptor antagonist, highlight its potential in characterizing beta 3-adrenoceptors and providing insights into the functional implications of beta-adrenergic antagonism in adipocytes (Nisoli et al., 1996).
Oxidation Reactions and Environmental Applications
Research extends into the environmental sciences, where related compounds are utilized in the oxidative degradation of pollutants. For example, studies on the photoassisted Fenton reaction demonstrate the effectiveness of certain chloro and ethyl-substituted compounds in the complete mineralization of pollutants like metolachlor and methyl parathion, suggesting a potential application in wastewater treatment and environmental remediation (Pignatello & Sun, 1995).
Catalytic and Synthetic Chemistry
Furthermore, research into the catalytic properties of N-oxyl compounds, including derivatives of piperidine, has significant implications in synthetic chemistry. For instance, studies on the electrochemical properties and electrocatalytic applications of Tetramethylpiperidine N-Oxyl (TEMPO) derivatives reveal their utility in facilitating a variety of electrosynthetic reactions, offering valuable insights into organic synthesis methodologies (Nutting et al., 2018).
Chemiluminescence and Analytical Chemistry
In the realm of analytical chemistry, novel aryl oxalate esters, which may include structural analogs of the compound , have been synthesized and evaluated for their use in chemiluminescence reactions. These studies demonstrate the potential of such compounds in developing sensitive detection methods for various analytes, highlighting their importance in analytical and diagnostic applications (Imai et al., 1986).
Properties
IUPAC Name |
1-[3-(4-chloro-3-ethylphenoxy)propyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-3-15-12-16(7-8-17(15)18)20-11-5-10-19-9-4-6-14(2)13-19;3-1(4)2(5)6/h7-8,12,14H,3-6,9-11,13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNGQXYRWIIGQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCN2CCCC(C2)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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